1-BC2F serves as a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups (bromo, chloro, and fluoro) allows for selective modification and incorporation into various target structures. Studies have utilized 1-BC2F as a building block for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].
Research has investigated the potential of 1-BC2F in the development of functional materials. Its specific properties, such as thermal stability and halogenated groups, make it a candidate for applications in:
1-Bromo-4-chloro-2-fluorobenzene is an aromatic organic compound with the chemical formula C6H3BrClF. It belongs to the class of halobenzenes, which are benzene derivatives with halogen atoms (fluorine, chlorine, bromine, or iodine) substituted on the ring.
There is no known natural origin for 1-bromo-4-chloro-2-fluorobenzene. It is a synthetic compound primarily used as a chemical intermediate in scientific research [].
1-Bromo-4-chloro-2-fluorobenzene has a six-membered benzene ring structure with a bromine atom at position 1, a chlorine atom at position 4, and a fluorine atom at position 2. The unique arrangement of these halogen substituents creates an electron-withdrawing effect, influencing the compound's reactivity [].
Here are some notable aspects of its structure:
1-Bromo-4-chloro-2-fluorobenzene can participate in various chemical reactions due to the presence of reactive halogen substituents. Here are some examples:
C6H3BrClF + CuI -> C6H3IClF + CuBr (where X can be alkyl or aryl)
C6H3BrClF + 2 n-BuLi -> C6H3LiClF + LiBr + 2 n-Butane
1-Bromo-4-chloro-2-fluorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some safety concerns:
Irritant